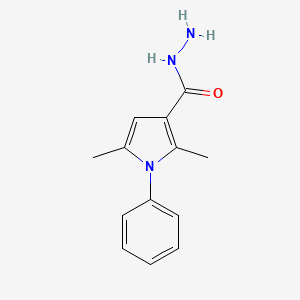
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with methyl groups at the 2 and 5 positions, a phenyl group at the 1 position, and a carbohydrazide moiety at the 3 position. This structure suggests potential biological activity, and derivatives of pyrrole have been studied for their antimicrobial and antifungal properties .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, typically involves facile one-pot reactions that yield high-purity compounds. These reactions are efficient and can be performed under mild conditions, which is advantageous for producing a variety of substituted pyrrole analogues . The synthesis of related compounds has been characterized by spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, ensuring the identity and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using experimental techniques and quantum chemical calculations. Density Functional Theory (DFT) calculations, including B3LYP functional and 6-31G(d,p) basis set, have been used to evaluate the formation and properties of these compounds. These studies provide insights into the thermodynamic parameters, indicating that the reactions are exothermic and spontaneous at room temperature . Additionally, the molecular structure is often confirmed by X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Pyrrole derivatives, including carbohydrazides, have been found to be efficient ligands in catalytic reactions. For instance, they have been used as ligands for the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating their utility in organic synthesis . The reactivity of these compounds can be further understood through analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory, which provide details on charge transfer, charge delocalization, and the strength and nature of various intra- and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. Spectroscopic analyses, such as NMR and FT-IR, reveal the presence of characteristic functional groups and their interactions, which can lead to the formation of dimers in the solid state through hydrogen bonding . The vibrational analysis provides information on the shifts in bond frequencies due to these interactions. Theoretical calculations also contribute to understanding the electronic properties, such as absorption maxima and oscillator strengths, which are important for potential applications in materials science .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives have been explored for their potential as antimicrobial and antifungal agents. In a study, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues were synthesized and evaluated for their antimicrobial efficacy. Some compounds showed potent activity against Aspergillus fumigatus and were identified as broad-spectrum antibacterial agents (Bhosale et al., 2018).
Catalysis in Chemical Reactions
Pyrrole-2-carbohydrazides, including compounds related to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been utilized as ligands for copper-catalyzed amination of aryl halides with amines in water, showing high yields. This process is significant in organic synthesis and pharmaceutical research (Xie et al., 2010).
Tuberculostatic Potential
Carbohydrazides of pyrrole derivatives, akin to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been synthesized as analogs of known tuberculostatics like isoniazid. Preliminary screening against Mycobacterium tuberculosis showed significant inhibitory activity in some hydrazone derivatives (Bijev, 2006).
Non-Linear Optical Material
Derivatives of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide have been studied for their potential as non-linear optical (NLO) materials. For instance, a pyrrole-containing chalcone derivative demonstrated properties suitable for NLO applications, a promising area in photonics and telecommunications (Singh et al., 2014).
Antioxidant Activity
Pyrrole derivatives, closely related to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been synthesized and evaluated for their antioxidant properties. Some compounds in this category showed remarkable antioxidant activity, suggesting potential use in the development of new antioxidant agents (Zaki et al., 2017).
Propriétés
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKLRZWUZJNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

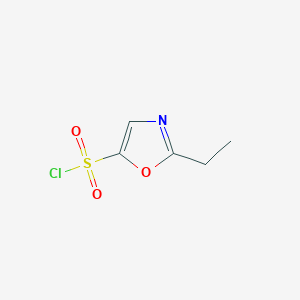
![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)
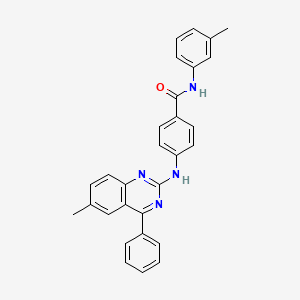
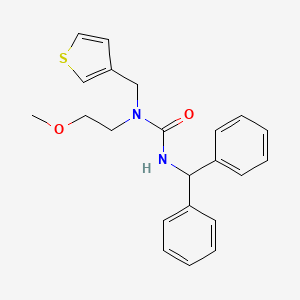
![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
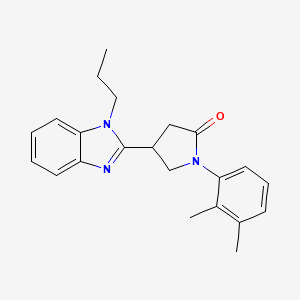
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
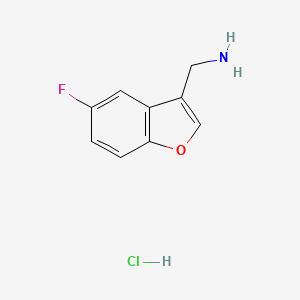
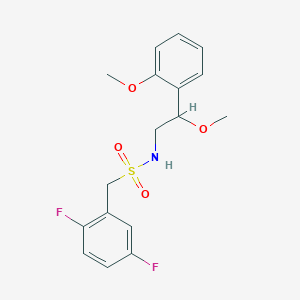
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
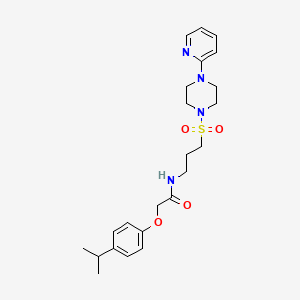
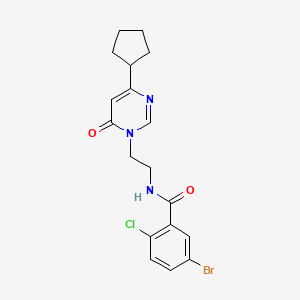
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)